3-(4-Bromobenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
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Overview
Description
3-(4-Bromobenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, with additional functional groups such as a bromobenzenesulfonyl and a methoxyphenyl group
Preparation Methods
The synthesis of 3-(4-Bromobenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of an azide and an alkyne to form the triazole ring
Formation of the Quinazoline Ring: The quinazoline ring is typically synthesized through the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Bromobenzenesulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the nitrogen atom of the triazoloquinazoline intermediate using suitable coupling reagents and conditions.
Industrial production methods for this compound may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-(4-Bromobenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, leading to the formation of new C-C or C-N bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and bases (e.g., triethylamine, sodium hydroxide).
Scientific Research Applications
3-(4-Bromobenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can bind to and inhibit the activity of specific enzymes involved in various biological processes.
Modulating Receptors: The compound may interact with cellular receptors, altering their signaling pathways and leading to changes in cellular functions.
Inducing Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
3-(4-Bromobenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can be compared with other similar compounds, such as:
Triazoloquinazolines: Compounds with similar triazoloquinazoline cores but different substituents, which may exhibit different chemical reactivities and biological activities.
Benzosulfonyl Derivatives: Compounds with benzosulfonyl groups but different core structures, which may have different applications and properties.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups but different core structures, which may be used in different scientific and industrial applications.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5O3S/c1-31-16-6-4-5-15(13-16)24-20-18-7-2-3-8-19(18)28-21(25-20)22(26-27-28)32(29,30)17-11-9-14(23)10-12-17/h2-13H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQGIUPYKDAOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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